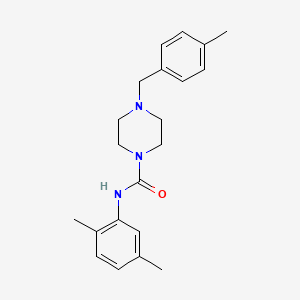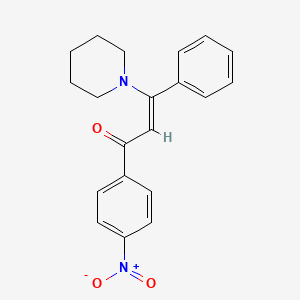![molecular formula C14H16N2O3S2 B5296178 N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5296178.png)
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-thienyl)acetamide, also known as Methylthioninium chloride or methylene blue, is a synthetic dye and a medication used in various medical applications. It is an odorless, dark green powder that is soluble in water and alcohol. Methylene blue has been used for over a century as a diagnostic tool, stain, and medication.
作用機序
Methylene blue works by inhibiting the activity of an enzyme called monoamine oxidase (MAO). MAO is responsible for breaking down neurotransmitters such as dopamine and serotonin in the brain. By inhibiting MAO, methylene blue increases the levels of these neurotransmitters, resulting in improved mood and cognitive function. Methylene blue also acts as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Methylene blue has been shown to have various biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce inflammation, and enhance cognitive function. The dye has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells.
実験室実験の利点と制限
Methylene blue has several advantages for lab experiments. It is readily available, inexpensive, and easy to use. The dye is also stable and has a long shelf life. However, methylene blue has some limitations, including its potential toxicity and the need for careful handling.
将来の方向性
Methylene blue has shown significant potential as a therapeutic agent in various medical conditions. Future research could focus on exploring its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The dye could also be studied for its potential in treating cancer and other diseases. Further research could also explore the optimal dosing and administration of methylene blue to maximize its therapeutic potential.
Conclusion:
In conclusion, methylene blue is a synthetic dye and medication that has been extensively studied for its therapeutic potential. It has been used as a diagnostic tool, stain, and medication for over a century. Methylene blue works by inhibiting the activity of MAO, increasing the levels of neurotransmitters in the brain, and acting as an antioxidant. The dye has various biochemical and physiological effects and has shown significant potential as a therapeutic agent. Future research could focus on exploring its potential in treating various medical conditions.
合成法
Methylene blue is synthesized by the reaction between N,N-dimethylaniline and benzaldehyde, followed by the oxidation of the resulting leuco base with nitric acid. The final product is obtained by recrystallization from water. The synthesis of methylene blue is a simple and cost-effective process, making it a popular choice for various applications.
科学的研究の応用
Methylene blue has been extensively studied for its therapeutic potential in various medical conditions. It has been used as a diagnostic tool for detecting various diseases, including malaria, methemoglobinemia, and Alzheimer's disease. The dye is also used as a stain in histology and microbiology.
特性
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-16(21(2,18)19)12-6-3-5-11(9-12)15-14(17)10-13-7-4-8-20-13/h3-9H,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMUBZAGPCQNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)CC2=CC=CS2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5296100.png)

![1-methyl-4-[(1R*,6S*)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5296113.png)
![7-[3-(1H-pyrazol-1-yl)propanoyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5296116.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5296126.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5296133.png)
![N-(cyclopropylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5296134.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B5296146.png)
![1-(2-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5296150.png)

![5-ethyl-7-[4-(3-methoxypropyl)-1-piperazinyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5296183.png)
![4-methoxy-N-methyl-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5296185.png)
![6-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5296189.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5296201.png)